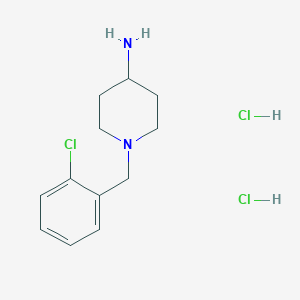
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C12H19Cl3N2 . It has an average mass of 297.652 Da and a monoisotopic mass of 296.061371 Da .
Molecular Structure Analysis
The molecular structure of 1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride consists of a piperidine ring attached to a benzyl group at the 4-position .Scientific Research Applications
Application in Malaria Treatment Research
- Specific Scientific Field: Pharmacology and Toxicology .
- Summary of the Application: The compound is being studied for its potential use in the treatment of malaria, specifically resistant strains of Plasmodium falciparum . The emergence of resistance to artemisinins and some of their combinations in chemotherapy of clinical malaria has intensified the search for novel safe efficacious antimalarial molecules .
- Methods of Application or Experimental Procedures: Antiplasmodial activity was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition . A primary screen was done to identify active compounds by fluorescence microscopy followed by a secondary screen to determine IC 50 and IC 90 values of active compounds by the parasite lactate dehydrogenase assay . Cytotoxicity of active compounds was assessed using the MTT/formazan assay and selectivity indices (SIs) determined .
- Results or Outcomes: The compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL . Eight compounds showed high activity (IC 50 s between 1 and 5 μg/mL) . Nine compounds were highly selective for the parasite (SIs = 15 to 182) . Three promising analogues were identified: [1- (4-fluorobenzyl) piperidin-4-yl] [4-fluorophenyl] methanol, [1- (3, 4-dichlorobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol and [1- (4-bromobenzyl) piperidin-4-yl] [4- fluorophenyl] methanol .
Application in Targeted Protein Degradation Research
- Specific Scientific Field: Biochemistry and Molecular Biology .
- Summary of the Application: The compound is being used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . PROTACs are a class of bifunctional molecules that can induce the degradation of specific proteins. They work by recruiting an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .
- Methods of Application or Experimental Procedures: The compound is incorporated into a PROTAC molecule, which is then used to target specific proteins for degradation. The effectiveness of the PROTAC is typically assessed using cell-based assays, where the levels of the target protein are measured before and after treatment with the PROTAC .
- Results or Outcomes: The use of this compound in PROTAC development could potentially lead to the creation of more effective and selective PROTACs, although specific results were not provided .
Safety And Hazards
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidin-4-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2.2ClH/c13-12-4-2-1-3-10(12)9-15-7-5-11(14)6-8-15;;/h1-4,11H,5-9,14H2;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWGOBAIJJFGPL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=CC=C2Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chlorobenzyl)piperidin-4-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

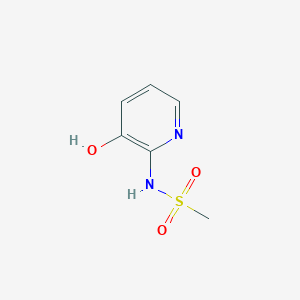
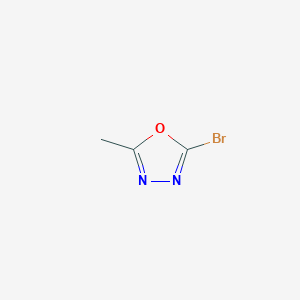
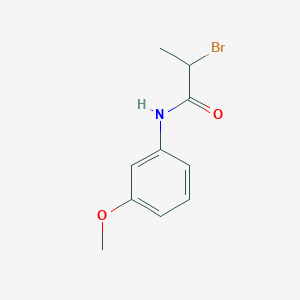
![[3,4-dimethyl-1-(4-methylphenyl)-6-oxo-1,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]acetic acid](/img/structure/B1344502.png)
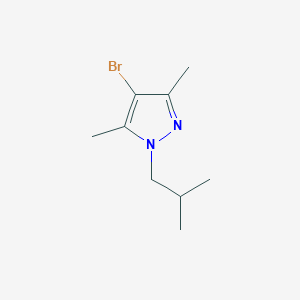
![2-[(1,2-Benzisothiazol-3-ylcarbonyl)amino]-benzoic acid](/img/structure/B1344505.png)
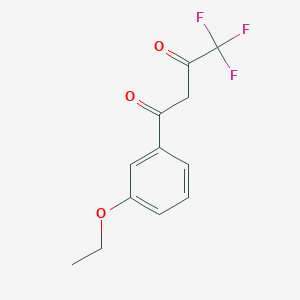
![6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1344507.png)
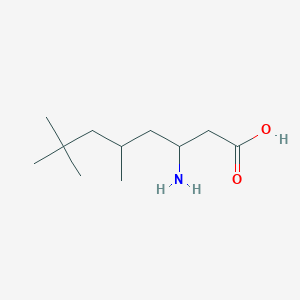
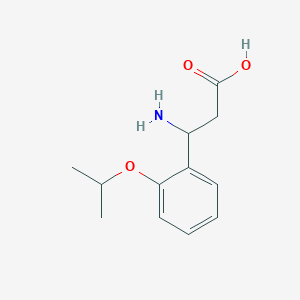
![3-[3-acetyl-5-(4-fluorophenyl)-2-methyl-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1344514.png)
![2-(4-Ethylphenyl)-7-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344516.png)
![2-(2-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1344517.png)
![5-[(4-methyl-1H-pyrazol-1-yl)methyl]isoxazole-3-carboxylic acid](/img/structure/B1344519.png)